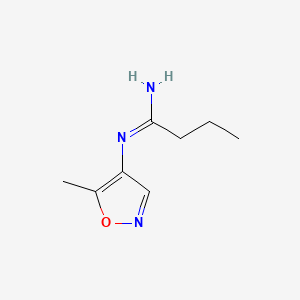

N-(5-Methylisoxazol-4-yl)butyrimidamide

Description

N-(5-Methylisoxazol-4-yl)butyrimidamide is a heterocyclic compound featuring a 5-methylisoxazole core linked to a butyrimidamide group. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their role in medicinal chemistry due to metabolic stability and bioactivity. The imidamide moiety (NH-C=N) contributes to its basicity and hydrogen-bonding capacity, which may influence solubility, receptor binding, and pharmacokinetic properties.

Properties

CAS No. |

122686-21-9 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.212 |

IUPAC Name |

N/'-(5-methyl-1,2-oxazol-4-yl)butanimidamide |

InChI |

InChI=1S/C8H13N3O/c1-3-4-8(9)11-7-5-10-12-6(7)2/h5H,3-4H2,1-2H3,(H2,9,11) |

InChI Key |

HCWZNIMHZJQLLA-UHFFFAOYSA-N |

SMILES |

CCCC(=NC1=C(ON=C1)C)N |

Synonyms |

4-Isoxazolamine,5-methyl-N-(propylcarbonimidoyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-Methylisoxazol-4-yl)butyrimidamide with related compounds, focusing on structural variations, physicochemical properties, and synthetic yields. Although direct data for the target compound are absent, trends from analogous systems (e.g., alkylamide derivatives in ) are extrapolated to illustrate key differences.

Structural and Functional Group Variations

- Isoxazole vs. Sulfamoyl Phenyl Tetrahydrofuran (THF): The target compound’s 5-methylisoxazole ring differs from the sulfamoyl phenyl-THF moiety in compounds 5a–5d ().

- Imidamide vs. Amide:

The imidamide group in the target compound is more basic (pKa ~8–10) than the amide group (pKa ~-1 to 1) in 5a–5d, which may enhance solubility in acidic environments and influence binding to cationic targets .

Physicochemical Properties

Data from demonstrate how alkyl chain length affects properties in sulfonamide-THF derivatives (Table 1). Similar trends may apply to this compound analogs:

Table 1. Properties of Sulfonamide-THF Derivatives ()

| Compound | Alkyl Chain Length | Melting Point (°C) | Yield (%) | [α]D (c = 0.1, MeOH) |

|---|---|---|---|---|

| 5a | C4 (butyramide) | 180–182 | 51.0 | +4.5° |

| 5b | C5 (pentanamide) | 174–176 | 45.4 | +5.7° |

| 5c | C6 (hexanamide) | 142–143 | 48.3 | +6.4° |

| 5d | C7 (heptanamide) | 143–144 | 45.4 | +4.7° |

Key Observations:

- Longer alkyl chains correlate with lower melting points (e.g., 5a vs. 5c), likely due to reduced crystallinity.

- Optical activity ([α]D) varies slightly with chain length, suggesting conformational flexibility.

- Yields remain consistent (~45–51%), indicating minimal synthetic challenges with chain elongation .

For this compound, a shorter alkyl chain (C4) might confer higher crystallinity compared to longer-chain analogs. However, the imidamide group’s polarity could counteract this trend.

Spectral and Analytical Data

NMR Shifts:

In 5a–5d (), the amide proton (δ ~10.2–10.3 ppm) and alkyl protons (δ ~0.86–0.91 ppm) show consistent shifts. For imidamide derivatives, the NH protons are expected to resonate at δ ~6–8 ppm due to reduced deshielding compared to amides.

Mass Spectrometry:

The target compound’s molecular ion [M+H]+ would differ from 5a–5d. For example, 5a (C14H19N2O5S) has m/z = 327.4, while this compound (C8H12N4O) would theoretically exhibit m/z ~196.2.

Research Findings and Implications

- Bioactivity: Sulfonamide-THF derivatives (5a–5d) are often explored as enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s imidamide group could enhance interactions with catalytic metal ions or acidic residues in biological targets.

- Synthetic Efficiency: The moderate yields (~45–51%) in suggest room for optimization in similar systems. Microwave-assisted synthesis or alternative coupling reagents might improve efficiency for imidamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.